

# **ENMD-2076: A Comprehensive Kinase Selectivity Profile**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | ENMD-2076 Tartrate |           |
| Cat. No.:            | B1139454           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Core Summary**

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor with a dual mechanism of action, targeting pathways crucial for both tumor cell proliferation and angiogenesis.[1][2] Its selectivity profile demonstrates potent inhibition against Aurora A kinase, a key regulator of mitosis, and various tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This unique profile has positioned ENMD-2076 as a compound of interest in the development of cancer therapeutics, with demonstrated activity in a range of solid and hematopoietic tumor models.[1]

### **Quantitative Kinase Inhibition Profile**

The inhibitory activity of ENMD-2076 has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values serving as a measure of potency. The data presented below has been compiled from various in vitro kinase assays.



| Kinase Target | IC50 (nM)  | Kinase Family                   | Primary Pathway                |
|---------------|------------|---------------------------------|--------------------------------|
| Flt3          | 1.86[3][4] | Receptor Tyrosine<br>Kinase     | Angiogenesis,<br>Proliferation |
| Aurora A      | 14[2][3]   | Serine/Threonine<br>Kinase      | Cell Cycle, Mitosis            |
| Flt4/VEGFR3   | 15.9[3]    | Receptor Tyrosine<br>Kinase     | Angiogenesis                   |
| KDR/VEGFR2    | 58.2[3]    | Receptor Tyrosine<br>Kinase     | Angiogenesis                   |
| Src           | 56.4[3]    | Non-receptor Tyrosine<br>Kinase | Proliferation, Survival        |
| FGFR1         | 92.7[3]    | Receptor Tyrosine<br>Kinase     | Angiogenesis,<br>Proliferation |
| FGFR2         | 70.8[3]    | Receptor Tyrosine<br>Kinase     | Angiogenesis, Proliferation    |
| PDGFRα        | 92.7[3]    | Receptor Tyrosine<br>Kinase     | Proliferation, Angiogenesis    |
| Aurora B      | 350[2][3]  | Serine/Threonine<br>Kinase      | Cell Cycle, Mitosis            |
| c-Kit         | ~100-350   | Receptor Tyrosine<br>Kinase     | Proliferation, Survival        |
| RET           | ~1.86-120  | Receptor Tyrosine<br>Kinase     | Proliferation, Survival        |
| NTRK1/TRKA    | ~1.86-120  | Receptor Tyrosine<br>Kinase     | Proliferation, Survival        |
| CSF1R/FMS     | ~1.86-120  | Receptor Tyrosine<br>Kinase     | Proliferation, Survival        |
| LCK           | ~1.86-120  | Non-receptor Tyrosine<br>Kinase | Proliferation, Survival        |



### **Experimental Protocols**

The determination of the kinase inhibitory profile of ENMD-2076 involved several standardized in vitro assays. The following methodologies have been cited in the characterization of this compound.

### **Recombinant Enzyme Kinase Assays**

A common method for determining kinase inhibition is through cell-free assays using recombinant human kinases.

- General Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase.
- Assay Kits: Commercially available kits, such as the PanVera Z'-Lyte kinase assay kits, have been utilized.[4]
- Assay Buffer: A typical kinase assay buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM EGTA, and 0.05% Brij-35, supplemented with 2 mM DTT.[4]
- ATP Concentration: ATP concentrations are generally kept at or near the apparent Michaelis constant (Km) for each respective enzyme to ensure accurate determination of inhibitory potency.[2][4] If the apparent Km could not be reached, a concentration of 100 μM ATP was used.[2][4]
- Data Analysis: The enzyme activity is measured, and dose-response curves are generated by plotting the relative enzyme activity against a range of ENMD-2076 concentrations. These curves are then used to calculate the IC50 values.[4]

### **Kinase Profiling Services**

Broad-spectrum kinase profiling is often conducted using specialized services to assess the selectivity of the compound against a large panel of kinases.

 Service Provider: The SelectScreen kinase profiling service from Invitrogen has been employed to determine the potency of ENMD-2076 against a panel of 100 different kinases.
 [2][4]



- Screening Concentration: An initial screen is typically performed at a fixed concentration of the inhibitor (e.g., 1 μmol/L ENMD-2076) to identify kinases that are significantly inhibited.[2]
   [4]
- IC50 Determination: For kinases showing significant inhibition in the initial screen, full 10-point dose-response curves are generated to determine the precise IC50 values.[2][4]

### **Cell-Based Assays**

To confirm the activity of ENMD-2076 within a cellular context, assays measuring the inhibition of autophosphorylation of specific kinases in cell lines are performed.

- Flt3 Autophosphorylation: THP-1 cells, which express wild-type Flt3, were stimulated with Flt3 ligand (FL) in the presence of varying concentrations of ENMD-2076. The inhibition of Flt3 autophosphorylation was then measured to determine a cellular IC50 value.[3]
- Kit Autophosphorylation: MO7e cells were stimulated with stem cell factor (SCF) to induce Kit autophosphorylation. The inhibitory effect of ENMD-2076 on this process was quantified to derive an IC50.[3]
- VEGFR2/KDR Autophosphorylation: The ability of ENMD-2076 to inhibit the autophosphorylation of VEGFR2/KDR was also assessed in a cellular context to determine its anti-angiogenic potential at the cellular level.[3]

## Visualizations Signaling Pathways Modulated by ENMD-2076

The dual-action of ENMD-2076 is centered on its ability to interfere with two critical cancerrelated signaling cascades: proliferation driven by Aurora A kinase and angiogenesis mediated by receptor tyrosine kinases.





Click to download full resolution via product page

Caption: Dual inhibitory action of ENMD-2076 on proliferation and angiogenesis pathways.

### **Experimental Workflow for Kinase Profiling**

The systematic evaluation of ENMD-2076's kinase selectivity follows a multi-step process, beginning with broad screening and culminating in precise potency determination.





Click to download full resolution via product page

Caption: Workflow for determining the kinase selectivity profile of ENMD-2076.

## **Logical Relationship of ENMD-2076's Therapeutic Effects**

The therapeutic rationale for ENMD-2076 is based on the logical connection between its molecular targets and the resulting anti-cancer effects observed in preclinical models.





Click to download full resolution via product page

Caption: Logical flow from molecular targets of ENMD-2076 to its anti-tumor effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [ENMD-2076: A Comprehensive Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139454#enmd-2076-selectivity-profile-against-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com